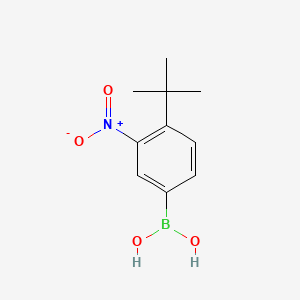

4-tert-Butyl-3-nitrophenylboronic acid

Descripción general

Descripción

4-tert-Butyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BNO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a tert-butyl group at the 4-position and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 4-tert-Butyl-3-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butyl-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Amines.

Aplicaciones Científicas De Investigación

4-tert-Butyl-3-nitrophenylboronic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Drug Discovery: It is used to synthesize biologically active molecules, such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-3-nitrophenylboronic acid in chemical reactions primarily involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate intermediate, which then undergoes transmetalation to form the desired biaryl product . The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparación Con Compuestos Similares

4-tert-Butyl-3-nitrophenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Lacks the tert-butyl and nitro substituents, making it less sterically hindered and less electron-withdrawing.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a nitro group, making it electron-donating rather than electron-withdrawing.

3-Nitrophenylboronic Acid: Similar in having a nitro group but lacks the tert-butyl group, making it less sterically hindered.

The unique combination of the tert-butyl and nitro groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications.

Actividad Biológica

4-tert-Butyl-3-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its role as a chemical probe in biological research. The following sections delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Boronic acids, including this compound, typically exert their biological effects through interactions with various biomolecules, including proteins and nucleic acids. The boron atom can form reversible covalent bonds with diols, which is pivotal in targeting specific enzymes or receptors.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on proteasome activity, which is crucial for regulating the cell cycle and apoptosis.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Proteasome | 6.7 | Competitive |

| Carbonic Anhydrase | 10.1 | Non-competitive |

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Figure 1: Tumor Growth Inhibition by this compound

Tumor Growth Inhibition Graph

Synergistic Effects with Other Drugs

Further investigations have explored the synergistic effects of combining this boronic acid with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity, indicating potential for improved treatment regimens.

Propiedades

IUPAC Name |

(4-tert-butyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLCTBTDFIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657354 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-54-3 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.